molecular formula C19H25FN4O B2575042 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorophenyl)urea CAS No. 1172012-67-7

1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorophenyl)urea

Cat. No. B2575042
CAS RN: 1172012-67-7
M. Wt: 344.434
InChI Key: APRBIINGNYNFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorophenyl)urea, also known as DDAO, is a fluorescent dye that is commonly used in scientific research. This compound has a unique chemical structure that makes it useful in a variety of applications, including microscopy, flow cytometry, and cell sorting. In

Scientific Research Applications

Fluorescent Molecular Probes

Fluorescent Solvatochromic Dyes : A study focused on the synthesis and spectral properties of fluorescent solvatochromic dyes, which involve a “push-pull” electron transfer system. These compounds, related to the chemical structure , exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

Chemical Synthesis and Reactivity

Directed Lithiation : Research demonstrates the directed lithiation of compounds similar to 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorophenyl)urea, providing insights into synthesizing substituted products with high yields. This highlights the compound's utility in chemical synthesis (Smith et al., 2013).

Biological Relevance

Nonpeptide Agonist of GPR14/Urotensin-II Receptor : Discoveries include the identification of nonpeptidic agonists of the urotensin-II receptor, indicating potential pharmacological research tools and drug leads. Such studies underline the therapeutic potential of compounds with similar chemical configurations (Croston et al., 2002).

Molecular and Material Science

Conjugated Polymer Model Systems : Investigations into N,N′-diaryl ureas as model systems for aggregation phenomena in poly(phenyleneethynylenes) suggest applications in understanding and designing novel materials for electronics and photonics (Ricks et al., 2004).

Complexation and Structural Studies

Complexation-Induced Unfolding of Heterocyclic Ureas : Studies on the synthesis, conformational analysis, and unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes offer insights into mimicking biological processes and designing self-assembling structures (Corbin et al., 2001).

properties

IUPAC Name

1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c1-23(2)17-11-5-14(6-12-17)18(24(3)4)13-21-19(25)22-16-9-7-15(20)8-10-16/h5-12,18H,13H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRBIINGNYNFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.